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Compound of Interest |

[1-(4-Methoxyphenyl)pyrrolidin-3-
Compound Name:

yllmethanol
CAS No.: 1017445-06-5
Cat. No.: B3374181

Get Quote

The initial phase of any structure elucidation is to confirm the molecular formula and identify the

constituent functional groups. This establishes the fundamental building blocks that will be
assembled in the subsequent, more detailed analyses.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into complex NMR correlations, it is paramount to
confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), often utilizing
techniques like Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI) coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass
measurement. This allows for the unambiguous determination of the molecular formula by
comparing the experimental mass to the theoretical mass of potential formulas. For the title
compound, with a proposed formula of C12H17NO2, we expect a specific mass-to-charge ratio
(IM+H]+).

Trustworthiness: The accuracy of modern TOF mass analyzers (typically <5 ppm) provides a
high degree of confidence in the assigned molecular formula, ruling out other potential

© 2026 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b3374181#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3374181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

elemental compositions that might have the same nominal mass.

Predicted Mass Spectrometry Data:

Expected
lon Formula Calculated m/z _
Observation
A high-intensity ion
[M+H]+ C12H18NO2+ 208.13321 within 5 ppm of

this value.

| [M+Na]+ | C12H17NO2Na+ | 230.11515 | An adduct ion, often observed with ESI. |
Experimental Protocol: LC-MS/MS Analysis

o Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a
suitable solvent, such as methanol or acetonitrile.

e Instrumentation: Utilize an LC-MS/MS system equipped with an ESI source and a high-
resolution mass analyzer (e.g., TOF or Orbitrap).

o Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase
column to ensure sample purity before it enters the mass spectrometer.

e Mass Spectrometry Parameters:

o lonization Mode: Positive ESI.

o

Scan Range: 50-500 m/z.

o

Capillary Voltage: ~3.5 kV.

[¢]

Source Temperature: ~120 °C.

[¢]

Data Acquisition: Acquire full scan data to identify the parent ion. Subsequently, perform
fragmentation (MS/MS) on the parent ion to aid in structural confirmation.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that
provides definitive evidence for the presence of key functional groups. The absorption of
infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds
within the molecule.[3] For [1-(4-Methoxyphenyl)pyrrolidin-3-ylJmethanol, we anticipate
characteristic stretches for the alcohol O-H, aromatic and aliphatic C-H, ether C-O, and
aromatic C=C bonds. The presence of a broad O-H stretch is particularly diagnostic for the
alcohol moiety.[3][4]

Trustworthiness: The presence or absence of these key bands provides a quick and reliable
validation of the major functional groups proposed in the structure.

Predicted Infrared Absorption Bands:

*Expected

Functional Group Vibrational Mode Wavenumber Intensity/Shape
(cm—l) *%

Alcohol O-H Stretch 3400 - 3200 Strong, Broad

Aromatic C-H C-H Stretch 3100 - 3000 Medium

Aliphatic C-H C-H Stretch 3000 - 2850 Medium

_ 1610 - 1580 & 1500 - _

Aromatic C=C C=C Stretch Medium, Sharp
1450

Ether (Aryl-Alkyl) C-O Stretch ~1245 Strong

| Alcohol (Primary) | C-O Stretch | ~1050 | Strong |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

o Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with spectroscopic
grade potassium bromide (KBr) powder.

o Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
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o Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the
sample pellet in the spectrometer's sample holder and record the spectrum, typically over a
range of 4000-400 cm~1.[5]

Part 2: High-Resolution NMR Spectroscopy -
Assembling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the
detailed structure of organic molecules in solution. Through a series of one- and two-
dimensional experiments, it is possible to map the complete carbon skeleton and the precise
arrangement of all hydrogen atoms.

'H and **C NMR Spectroscopy

Expertise & Experience: *H NMR provides information about the chemical environment,
number, and connectivity of protons, while 133C NMR reveals the same for the carbon atoms.
The predicted chemical shifts are based on the known effects of electron-donating and
withdrawing groups and the magnetic anisotropy of the aromatic ring. The methoxy group on
the phenyl ring is electron-donating, which will shield the ortho and para protons, shifting them
upfield. The nitrogen atom will deshield the adjacent protons on the pyrrolidine ring.

Trustworthiness: The combination of chemical shift, integration (for *H), and multiplicity
provides a highly detailed fingerprint of the molecule. The self-consistency of the data across
both *H and 13C spectra is a key validation check.

Predicted *H and 3C NMR Spectroscopic Data (in CDCIs):

Table 1: Predicted *H NMR Data

© 2026 BenchChem. All rights reserved. 4 /13 Tech Support


https://pdf.benchchem.com/116/A_Comparative_Guide_to_the_Spectroscopic_Characterization_of_Novel_Pyrrolidinone_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3374181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted & o ] Assignment
Proton(s) Multiplicity Integration _
(ppm) Rationale
Exchangeable
OH ~1.5-25 Broad Singlet 1H proton of the
alcohol.
Shielded by
Ar-H (ortho to )
~6.85 Doublet 2H electron-donating
OMe)
OMe group.
Shielded by
Ar-H (orthotoN)  ~6.75 Doublet 2H OMe, deshielded
by N.
Characteristic
OMe ~3.76 Singlet 3H shift for aryl
methoxy protons.
Protons on the
CHz2-O ~3.60 Multiplet 2H carbon bearing
the OH group.
Protons adjacent
N-CH:2
o ~3.20 - 3.50 Multiplet 4H to the nitrogen
(Pyrrolidine)
atom.
o ) Methine proton
CH (Pyrrolidine) ~2.50 Multiplet 1H

at the 3-position.

| CH2 (Pyrrolidine) | ~1.80 - 2.20 | Multiplet | 2H | Remaining pyrrolidine ring protons. |

Table 2: Predicted 33C NMR Data
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Carbon(s) Predicted & (ppm) Assignment Rationale
Aromatic C attached to
Ar-C (C-OMe) ~152 .
electron-donating OMe.
Ar-C (C-N) ~142 Aromatic C attached to N.
Ar-CH ~118 Aromatic CH ortho to N.
Ar-CH ~114 Aromatic CH ortho to OMe.
Aliphatic carbon attached to
CH2-OH ~65
oxygen.
OCHs ~55 Methoxy carbon.
Pyrrolidine carbons adjacent to
N-CH: ~50 - 54 ,
nitrogen.
Methine carbon of the
CH ~40

pyrrolidine ring.

| CHz2 | ~30 | Remaining pyrrolidine ring carbon. |

2D NMR for Unambiguous Connectivity

Expertise & Experience: While 1D NMR provides a wealth of information, 2D NMR experiments
are essential for definitively connecting the pieces. They resolve ambiguities that may arise
from overlapping signals in the 1D spectra.

e COSY (Correlation Spectroscopy): Identifies proton-proton (*H-*H) couplings, typically
between protons on adjacent carbons. This will be crucial for tracing the connectivity within
the pyrrolidine ring.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the
signal of the carbon atom to which it is directly attached. This allows for the unambiguous
assignment of carbon resonances.

 HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons that are two or three bonds away. This is the key experiment for connecting the
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different fragments of the molecule. For instance, it will show a correlation between the N-
CHz2 protons of the pyrrolidine ring and the aromatic carbon attached to the nitrogen (Ar-C),
thus confirming the N-aryl linkage.

Trustworthiness: The interlocking network of correlations from these 2D experiments provides a
self-validating system. A proposed structure must be consistent with every observed correlation
in the COSY, HSQC, and HMBC spectra.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:
o Acquire standard 'H and 3C{*H} spectra.

o Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. The
number of scans and experiment time will vary depending on the sample concentration
and spectrometer sensitivity.

o Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,
TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:
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Caption: Workflow for the structure elucidation of [1-(4-Methoxyphenyl)pyrrolidin-3-
yllmethanol.
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Key HMBC Correlations for Structural Assembly

The HMBC experiment is critical for piecing together the molecular puzzle. The following
diagram illustrates the most important expected correlations.

Caption: Key expected HMBC correlations for structural confirmation.

Part 3: Absolute Structure Confirmation - X-Ray
Crystallography

Expertise & Experience: For chiral molecules like the titte compound (which has a stereocenter
at the 3-position of the pyrrolidine ring), or for cases where NMR data might be ambiguous,
single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[6][7]
It determines the precise three-dimensional arrangement of atoms in the solid state, including
relative and absolute stereochemistry.

Trustworthiness: An X-ray crystal structure is considered the "gold standard" in chemical
characterization, providing a definitive and irrefutable model of the molecule. The quality of the
structure is validated by statistical parameters such as the R-factor.

Experimental Protocol: Single-Crystal X-Ray Diffraction

o Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often
the most challenging step and may require screening various solvents and crystallization
techniques (e.g., slow evaporation, vapor diffusion).

o Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-
rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.

[1]

o Structure Solution and Refinement: The diffraction data is used to solve the electron density
map of the molecule, from which the atomic positions are determined. This initial model is
then refined to best fit the experimental data.

Conclusion
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The comprehensive structural elucidation of [1-(4-Methoxyphenyl)pyrrolidin-3-yljmethanol
relies on a synergistic and hierarchical application of modern analytical techniques. By
systematically integrating data from High-Resolution Mass Spectrometry, FTIR, and a suite of
1D and 2D NMR experiments, a highly confident structural assignment can be achieved. Each
technique provides a layer of validation for the others, creating a robust and self-consistent
dataset. For absolute proof of stereochemistry and conformation, single-crystal X-ray diffraction
remains the definitive method. This guide provides the strategic framework and practical
protocols necessary for researchers to confidently and accurately characterize this and other
novel chemical entities, a critical step in the journey of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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